An In-depth Technical Guide to N,6-Dimethylcinnolin-4-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N,6-Dimethylcinnolin-4-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,6-Dimethylcinnolin-4-amine is a heterocyclic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic pathway, and the predicted spectroscopic characteristics of N,6-Dimethylcinnolin-4-amine. Furthermore, it explores the potential biological activities of this compound based on structure-activity relationships established for related cinnoline and quinazoline analogs, positioning it as a molecule of interest for further investigation in drug discovery and development.
Introduction: The Therapeutic Potential of the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The structural arrangement of nitrogen atoms in the cinnoline core imparts unique electronic and steric properties, making it a versatile template for the design of novel therapeutic agents.[1] Derivatives of cinnoline have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of various substituents onto the cinnoline ring system allows for the fine-tuning of its pharmacological profile, offering a promising avenue for the development of targeted therapies. This guide focuses on a specific derivative, N,6-Dimethylcinnolin-4-amine, providing a detailed analysis of its chemical and physical characteristics to facilitate further research and exploration of its potential applications.
Molecular Structure and Nomenclature
The chemical structure of N,6-Dimethylcinnolin-4-amine is defined by a cinnoline core functionalized with a dimethylamino group at the 4-position and a methyl group at the 6-position.
Systematic IUPAC Name: N,N,6-trimethylcinnolin-4-amine
Chemical Formula: C₁₁H₁₃N₃
Molecular Weight: 187.24 g/mol
Structure:
Caption: 2D Chemical Structure of N,6-Dimethylcinnolin-4-amine.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of N,6-Dimethylcinnolin-4-amine
| Property | Predicted Value/Information | Rationale/Comparison |
| Molecular Weight | 187.24 g/mol | Calculated from the chemical formula C₁₁H₁₃N₃. |
| Appearance | Likely a solid at room temperature. | Similar heterocyclic amines are often solids. |
| Melting Point | Expected to be in the range of 100-200 °C. | Based on melting points of related substituted pyrimidines and quinazolines. For example, 4-Amino-2,6-dimethoxypyrimidine has a melting point of 149-152 °C.[4] |
| Boiling Point | Predicted to be >300 °C. | High boiling points are characteristic of aromatic heterocyclic compounds with similar molecular weights. For instance, N,N-Dimethylpiperidin-4-amine has a boiling point of 187°C, though it is not aromatic.[5] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | The aromatic rings contribute to hydrophobicity, while the nitrogen atoms can participate in hydrogen bonding, potentially allowing for some aqueous solubility. |
| pKa | The dimethylamino group is expected to be basic, with a predicted pKa of the conjugate acid around 4-6. The cinnoline ring nitrogens are weakly basic. | The pKa of the dimethylamino group is influenced by the electron-withdrawing nature of the cinnoline ring. |
| LogP | Predicted to be in the range of 2-3. | This indicates a moderate level of lipophilicity, which is often favorable for drug-like molecules. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of N,6-Dimethylcinnolin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely used for the preparation of 4-aminoquinoline and related heterocyclic compounds.[6]
The proposed synthetic route would start from the corresponding 4-chloro-6-methylcinnoline precursor.
Caption: Proposed synthesis of N,6-Dimethylcinnolin-4-amine.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-6-methylcinnoline (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add an excess of dimethylamine (e.g., 2-3 eq, either as a solution in a solvent or as a gas bubbled through the reaction mixture).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,6-Dimethylcinnolin-4-amine.
Causality Behind Experimental Choices:
-
Choice of Solvent: Ethanol and DMF are polar aprotic solvents that are effective in dissolving the reactants and facilitating the SNAr reaction.
-
Use of Excess Amine: Using an excess of dimethylamine helps to drive the reaction to completion.
-
Inclusion of a Base: The base is crucial for scavenging the HCl generated, preventing the protonation of the dimethylamine, which would render it non-nucleophilic.
-
Heating: The SNAr reaction on an electron-rich heterocyclic system often requires thermal energy to overcome the activation barrier.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of a newly synthesized compound. While experimental spectra are not available, the expected data for N,6-Dimethylcinnolin-4-amine can be predicted.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring and the aliphatic protons of the methyl and dimethylamino groups. Online prediction tools can provide estimated chemical shifts.[7][8]
Table 2: Predicted 1H NMR Chemical Shifts for N,6-Dimethylcinnolin-4-amine
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (C5-H) | 7.5 - 7.8 | d | ~8-9 |
| Aromatic-H (C7-H) | 7.2 - 7.5 | dd | ~8-9, ~1-2 |
| Aromatic-H (C8-H) | 8.0 - 8.3 | d | ~8-9 |
| Aromatic-H (C3-H) | 8.5 - 8.8 | s | - |
| N(CH₃)₂ | 3.0 - 3.3 | s | - |
| C6-CH₃ | 2.4 - 2.6 | s | - |
Note: These are estimated values and the actual spectrum may vary.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted 13C NMR Chemical Shifts for N,6-Dimethylcinnolin-4-amine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 145 - 150 |
| C4 | 155 - 160 |
| C4a | 125 - 130 |
| C5 | 120 - 125 |
| C6 | 135 - 140 |
| C7 | 128 - 133 |
| C8 | 122 - 127 |
| C8a | 148 - 153 |
| N(CH₃)₂ | 40 - 45 |
| C6-CH₃ | 20 - 25 |
Note: These are estimated values and the actual spectrum may vary.
Mass Spectrometry
In mass spectrometry, N,6-Dimethylcinnolin-4-amine is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the amine and the aromatic ring system. A key fragmentation pathway for amines is the α-cleavage.[9][10]
Expected Fragmentation:
-
Molecular Ion (M+•): m/z = 187
-
Alpha-Cleavage: Loss of a methyl radical from the dimethylamino group to form a stable iminium cation [M-15]+ at m/z = 172. This is often a prominent peak in the mass spectra of N,N-dimethylanilines.
-
Other Fragments: Fragmentation of the cinnoline ring system can also be expected, leading to various smaller charged fragments.
Caption: Predicted mass spectrometry fragmentation pathway.
Potential Biological Activity and Applications
The structural similarity of N,6-Dimethylcinnolin-4-amine to known bioactive molecules suggests that it may possess interesting pharmacological properties. The 4-amino-substituted heterocyclic core is a common feature in many drugs.
-
Antimicrobial Activity: Many cinnoline and quinazoline derivatives have demonstrated potent antibacterial and antifungal activities.[2][3] The introduction of a dimethylamino group at the 4-position and a methyl group at the 6-position could modulate this activity.
-
Anticancer Potential: The cinnoline scaffold has been explored for the development of anticancer agents.[1] Substituted 4-anilinoquinazolines, which are structurally related, are known kinase inhibitors used in cancer therapy.
-
Antiviral Research: Recently, 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of MERS-CoV.[11][12] This highlights the potential of the 4-amino-substituted bicyclic heteroaromatic scaffold in antiviral drug discovery.
The lipophilicity and basicity of N,6-Dimethylcinnolin-4-amine are within the range often associated with orally bioavailable drugs, making it an attractive candidate for further screening and lead optimization studies.
Conclusion
N,6-Dimethylcinnolin-4-amine is a structurally interesting molecule with the potential for diverse biological activities. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a viable synthetic route, and expected spectroscopic data. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, encouraging further investigation into the synthesis and biological evaluation of this and related cinnoline derivatives. The exploration of such novel chemical entities is crucial for the development of new and effective therapeutic agents.
References
-
PubChem. (n.d.). N(6),N(6)-Dimethyl-L-lysine. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-N,N-dimethylnonan-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]
-
Problems in Chemistry. (2021, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
-
Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472. [Link]
- Patel, R. V., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Saudi Chemical Society, 16(4), 433-440.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Lunt, E., et al. (1968). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 687-693.
-
PubChemLite. (n.d.). N-(4-nitrobenzylidene)quinolin-6-amine (C16H11N3O2). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 12(7), 1387-1398. [Link]
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-574.
-
Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- Anusha, S., et al. (2020). A concise review on cinnoline and its biological activities.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112389.
- Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472.
-
Saxena, S., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
- El-Sayed, M. A. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17565.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6571. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariit.com [ijariit.com]
- 4. 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7 [m.chemicalbook.com]
- 5. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Visualizer loader [nmrdb.org]
- 8. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
